5-Methoxy-2-methylaniline hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-2-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQFQUNHMPNPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Methyl-5-methoxytoluene
The synthesis begins with 2-methyl-5-methoxytoluene , where the methoxy group directs nitration to the para position (relative to itself), yielding 5-methoxy-2-methyl-1-nitrobenzene . This step is critical for ensuring the correct substitution pattern.
Reaction Conditions
Catalytic Hydrogenation of Nitro Intermediate
The nitro group in 5-methoxy-2-methyl-1-nitrobenzene is reduced to an amine using hydrogen gas and a palladium-carbon (Pd/C) catalyst.
Key Parameters
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid to form the hydrochloride salt. This step ensures stability and facilitates purification.
Alternative Synthetic Routes
Reductive Amination of 5-Methoxy-2-methylbenzaldehyde
A less common but viable route involves reductive amination of 5-methoxy-2-methylbenzaldehyde using ammonium acetate and sodium cyanoborohydride. This method avoids nitration but requires access to the aldehyde precursor.
Advantages
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Avoids harsh nitration conditions.
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Suitable for small-scale synthesis.
Limitations
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Low commercial availability of the aldehyde starting material.
Birch Reduction of 5-Methoxy-2-methylbenzoic Acid
In a specialized approach, 5-methoxy-2-methylbenzoic acid undergoes Birch reduction (lithium/ammonia) to yield the corresponding dihydro intermediate, which is subsequently oxidized and decarboxylated to the aniline.
Reaction Overview
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Birch reduction : Li/NH₃, −78°C.
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Oxidation : CrO₃/H₂SO₄.
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Decarboxylation : Heating under vacuum.
Yield : ~33% (based on similar tetralone syntheses).
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. A continuous-flow reactor system is often employed for nitration and reduction steps, as seen in analogous syntheses.
Continuous-Flow Nitration
Catalytic Hydrogenation at Scale
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Catalyst recovery : Pd/C is filtered and reused, reducing costs.
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Solvent recycling : Ethanol or methanol is recovered via distillation.
Challenges and Optimization
Regioselectivity in Nitration
The methoxy group’s strong ortho/para-directing effect necessitates careful control to avoid byproducts. Using acetic acid as a solvent enhances para selectivity.
Byproduct Formation During Reduction
Hydrogenolysis of the methoxy group is a potential side reaction. This is mitigated by using mild hydrogenation conditions (e.g., low H₂ pressure).
Purification Techniques
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Distillation : Removes unreacted starting materials.
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Recrystallization : Acetonitrile or ethyl acetate yields high-purity product.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nitration-Reduction | 90–95 | High | Moderate |
| Reductive Amination | 70–80 | Low | High |
| Birch Reduction | 30–40 | Medium | Low |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 5-methoxy-2-methylcyclohexylamine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 5-Methoxy-2-methylcyclohexylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
5-Methoxy-2-methylaniline hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its applications include:
- Pharmaceuticals : It is utilized in the production of various therapeutic agents due to its ability to undergo multiple chemical transformations such as oxidation, reduction, and electrophilic aromatic substitution.
- Dyes and Pigments : The compound is also used in the manufacture of dyes, contributing to its significance in industrial chemistry.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that this compound has efficacy against certain bacterial strains, making it a candidate for development into antimicrobial agents.
- Anticancer Activity : Preliminary investigations have indicated that it may possess anticancer properties, warranting further exploration in cancer research contexts.
Industrial Applications
In addition to its use in pharmaceuticals and dyes, this compound plays a role in:
- Production of Specialty Chemicals : Its unique structure allows it to be transformed into various specialty chemicals used in different industrial applications.
Case Study 1: Antimicrobial Research
A study evaluated the antimicrobial efficacy of various derivatives of methylanilines, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound could inhibit cancer cell proliferation in certain cancer lines. Further research is required to elucidate its mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylaniline hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects :
Electron-Donating Groups (e.g., -OCH₃, -CH₃) :
- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): 5-Chloro-2-methoxy-N-methylaniline hydrochloride exhibits lower solubility and altered mass spectrometry profiles (CCS = 131.7–145.8 Ų for [M+H]+ adducts) . 2-Methoxy-5-nitroaniline hydrochloride is highly reactive in diazotization reactions for azo dye synthesis .
Pharmacological Relevance :
Research Findings and Trends
- Collision Cross-Section (CCS) Data :
- Isotopic Labeling Efficiency :
- The Pd-catalyzed method for This compound reduces ^15N-labeling costs by 70% compared to nitration routes .
Q & A
Q. What synthetic routes are documented for this compound?
- Methodological Answer : While direct synthesis data for this compound is limited in the evidence, analogous methods for related aryl amines suggest:
- Step 1 : Methoxylation of 2-methylaniline via nucleophilic substitution using methoxide .
- Step 2 : Hydrochloride salt formation by reacting the free base with HCl in an anhydrous solvent (e.g., ethanol) .
- Optimization : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Yield improvements may require temperature-controlled steps (e.g., reflux at 60–80°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- Data Validation : Cross-reference peer-reviewed studies and regulatory databases (e.g., REACH, OSHA HCS) to identify consensus on acute toxicity. For example, notes delayed symptoms requiring 48-hour medical observation, while lacks specific toxicity data, highlighting the need for independent testing .
- In Silico Analysis : Use predictive tools like BKMS_METABOLIC or PISTACHIO to model metabolic pathways and identify potential toxic metabolites .
- Experimental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) to address gaps in existing data .
Q. What analytical techniques are optimal for characterizing this compound’s stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with analogs like 2-Methoxyamphetamine hydrochloride, which may degrade above 150°C .
- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC-MS to identify photo-sensitive functional groups .
- pH Sensitivity : Test solubility and stability in buffers (pH 3–11) using NMR to detect structural changes .
Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Reagent Selection : Use nucleophiles like thiols or amines in controlled reactions. For example, describes cyclization steps with mercaptoacetic acid derivatives, adaptable for studying methoxy-aryl interactions .
- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates. Compare with 5-Chloro-2-methylaniline hydrochloride () to assess methoxy vs. chloro substituent effects .
- Computational Modeling : Apply DFT calculations to predict electron density at the aniline nitrogen, guiding reactivity hypotheses .
Contradictions and Gaps in Evidence
- Safety Data : states no special precautions for spills, while emphasizes mechanical collection and environmental containment. Researchers should adopt stricter protocols (e.g., neutralization with activated carbon) .
- Synthesis References : Limited direct data necessitates reliance on analog methodologies (e.g., ’s 5-step synthesis) with validation via spectroscopic confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
